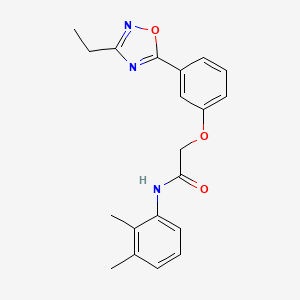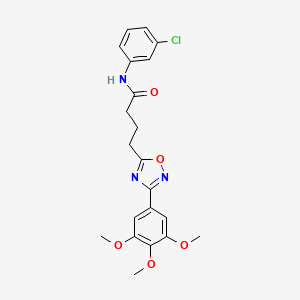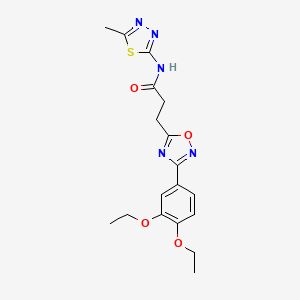
N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and belongs to the family of phenylacetamides.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is related to its binding to the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. TSPO is also overexpressed in activated microglia which are involved in neuroinflammatory processes. DPA-714 binds specifically to TSPO which makes it an ideal candidate for the development of radiotracers for PET imaging of neuroinflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its binding to the translocator protein (TSPO). TSPO is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its specificity for the translocator protein (TSPO). This allows for the development of radiotracers for PET imaging of neuroinflammation. However, one of the limitations of using DPA-714 is its low binding affinity for TSPO compared to other ligands. This can result in lower sensitivity and specificity of PET imaging.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One of the most promising directions is the development of more potent and selective ligands for TSPO. This can improve the sensitivity and specificity of PET imaging for neuroinflammation. Another direction is the investigation of the therapeutic potential of DPA-714 for the treatment of neuroinflammatory diseases. This can involve the development of new drug formulations and the evaluation of their efficacy and safety in preclinical and clinical studies. Finally, the role of TSPO in other diseases such as cancer and cardiovascular diseases can also be explored.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a complex process that involves several steps. The synthesis method of this compound has been extensively studied by various researchers. The most commonly used method involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroimaging. DPA-714 has been shown to bind specifically to the translocator protein (TSPO) which is overexpressed in activated microglia. This makes it an ideal candidate for the development of radiotracers for positron emission tomography (PET) imaging of neuroinflammation.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-8-6-9-16(11-15)25-12-19(24)21-17-10-5-7-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMIAAFLTJEGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)

![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)
